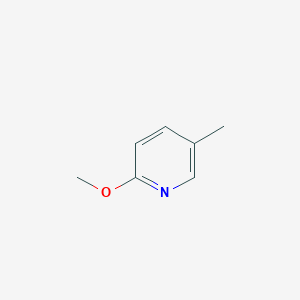

2-Methoxy-5-methylpyridine

Description

Contextualizing 2-Methoxy-5-methylpyridine within the Pyridine (B92270) Scaffold Research Domain

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry and materials science. rsc.orgnih.govrsc.org As an isostere of benzene, pyridine is a key component in over 7000 existing drug molecules and is a precursor for many pharmaceuticals and agrochemicals. rsc.org Pyridine scaffolds are present in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govrsc.org The nitrogen atom in the pyridine ring imparts distinct properties, such as increased water solubility and the ability to form stable salts, which are advantageous in drug design. nih.gov

This compound, also known as 6-methoxy-3-picoline, fits within this research domain as a specifically substituted pyridine. nih.govtcichemicals.com The presence of the electron-donating methoxy (B1213986) and methyl groups at the 2- and 5-positions, respectively, modifies the electronic properties of the pyridine ring, influencing its reactivity in various chemical transformations. This substitution pattern makes it a valuable intermediate for creating more complex and functionally diverse pyridine-based molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Methoxy-5-picoline, 6-Methoxy-3-picoline |

| CAS Number | 13472-56-5 |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >98.0% |

| Data sourced from PubChem and Tokyo Chemical Industry. nih.govtcichemicals.com |

Overview of Foundational Research Directions for this compound and its Derivatives

Research involving this compound and its derivatives has primarily focused on their synthesis and utility as intermediates in the preparation of more complex, often biologically active, molecules.

One significant area of research is the synthesis of this compound. Methodologies have explored the methylation of lutidine derivatives or the coupling of substituted pyridines. cdnsciencepub.com For instance, the synthesis of 2-methoxy-5-methyl pyridine has been investigated through the lithiation and subsequent methylation of 5-bromo-2-methoxypyridine (B44785). semanticscholar.org

The true value of this compound lies in its role as a precursor to a variety of derivatives. These derivatives are often explored for their potential applications in medicinal chemistry. For example, derivatives of this compound have been used in the synthesis of novel thiazolo[5,4-b]pyridine (B1319707) analogues, which have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, a target in cancer therapy. mdpi.com Another notable application is in the total synthesis of Veratrum alkaloids like verarine and veratramine, where a lithio derivative of a related compound, 2-ethyl-3-methoxy-5-methylpyridine, was a crucial intermediate. cdnsciencepub.com

Furthermore, the functional groups on this compound allow for a range of chemical modifications, leading to a diverse set of derivatives. The methoxy group can be involved in nucleophilic substitution reactions, while the pyridine ring itself can undergo various transformations. This versatility has led to the development of derivatives such as:

2-Methoxy-5-methylpyridin-4-amine: This derivative, with an added amino group, presents opportunities for further functionalization through reactions like acylation and nucleophilic substitution. smolecule.com

This compound-3-sulfonyl chloride and fluoride: These sulfonyl halide derivatives are reactive intermediates that can be used to introduce the 2-methoxy-5-methylpyridylsulfonyl moiety into other molecules. fluorochem.co.ukshachemlin.com

2-[(2-methoxy-5-methylphenoxy)methyl]pyridine: This ether-linked derivative showcases how the core structure can be elaborated into larger molecular frameworks. drugbank.com

The exploration of these and other derivatives continues to be an active area of research, driven by the quest for new therapeutic agents and novel chemical entities. The strategic placement of the methoxy and methyl groups on the pyridine scaffold provides a unique starting point for the design and synthesis of a wide array of functional molecules.

Table 2: Examples of this compound Derivatives and their Research Context

| Derivative Name | Research Context |

| N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide | Investigated as a potent phosphoinositide 3-kinase (PI3K) inhibitor for potential cancer therapy. mdpi.com |

| 2-ethyl-3-methoxy-5-methylpyridine | Used as a key intermediate in the total synthesis of Veratrum alkaloids like veratramine. cdnsciencepub.com |

| 2-Methoxy-5-methylpyridin-4-amine | A heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups. smolecule.com |

| This compound-3-sulfonyl chloride | A reactive intermediate used for synthesizing more complex sulfonamide-containing molecules. fluorochem.co.uk |

| Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) | While not a direct derivative, research into its synthesis involved the methylation of 5-bromo-2-methoxypyridine to form this compound as a key step. semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQGQMBFMIIIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158905 | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-56-5 | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylpyridine13472-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 5 Methylpyridine and Its Precursors

Established Synthetic Pathways to 2-Methoxy-5-methylpyridine

Established routes to this compound typically utilize readily available starting materials and well-understood reaction mechanisms. These methods offer reliable and often scalable approaches to this compound.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a methoxy (B1213986) group onto a pyridine (B92270) ring. This approach generally involves the displacement of a leaving group, typically a halide, from the 2-position of the pyridine ring by a methoxide (B1231860) nucleophile. A common precursor for this synthesis is 2-chloro-5-methylpyridine (B98176). The reaction of 2-chloropyridine (B119429) with sodium methoxide in refluxing methanol (B129727) is a known transformation, and this principle can be directly applied to the synthesis of this compound. researchgate.net

The synthesis of the 2-chloro-5-methylpyridine precursor can be accomplished through various routes. One such method involves the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation yield 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone), followed by chlorination with an agent like phosphorus oxychloride to give 2-chloro-5-methylpyridine. google.comgoogle.comepo.org

| Precursor | Reagents | Product | Reference |

| 2-Chloro-5-methylpyridine | Sodium methoxide, Methanol | This compound | researchgate.net |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | 1. Halogenating agent 2. Dehydrohalogenation 3. Phosphorus oxychloride | 2-Chloro-5-methylpyridine | google.comgoogle.com |

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a versatile tool for the formation of carbon-carbon bonds and can be employed in the synthesis of substituted pyridines. While a direct Grignard-mediated synthesis of this compound is not extensively documented, related transformations suggest its feasibility. For instance, the formation of a Grignard reagent from 5-bromo-2-methoxypyridine (B44785) has been reported, indicating that the methoxy group is compatible with the conditions required for Grignard reagent formation. epo.org This Grignard reagent can then participate in cross-coupling reactions.

A plausible synthetic route could involve the preparation of a Grignard reagent from a 5-methyl-2-halopyridine, followed by a reaction with a suitable electrophilic methoxy source. Alternatively, the dearomative addition of Grignard reagents to activated pyridinium (B92312) salts, such as 4-methoxypyridinium ions, has been demonstrated, showcasing the utility of organomagnesium compounds in modifying pyridine rings. nih.gov

| Starting Material | Key Reagents | Intermediate/Product | Relevant Transformation |

| 5-Bromo-2-methoxypyridine | Isopropyl magnesium chloride lithium chloride complex | (2-methoxy-5-pyridyl)magnesium chloride | Formation of a methoxypyridine Grignard reagent epo.org |

| 4-Methoxy-2-methylpyridine | Ethylmagnesium bromide, Copper(I) bromide-dimethyl sulfide, Chiral ligand | Dihydro-4-pyridone derivative | Dearomative addition of a Grignard reagent to a methoxypyridine derivative nih.gov |

Radical Bromination and Subsequent Modifications

Radical halogenation of the methyl group of a picoline derivative provides a pathway to introduce functionality that can be subsequently converted to a methoxy group. This strategy often begins with a more readily available starting material like 3-methylpyridine (B133936) (β-picoline). A process analogous to the synthesis of 2-chloro-5-chloromethylpyridine can be envisioned. scispace.com This would involve the radical bromination of the methyl group of a suitable 2-substituted-5-methylpyridine precursor, followed by nucleophilic substitution with methoxide.

For example, 2-chloro-5-methylpyridine can be subjected to radical chlorination to yield 2-chloro-5-(trichloromethyl)pyridine. googleapis.com A similar radical bromination would yield a bromomethyl or dibromomethyl intermediate, which could then be converted to the corresponding methoxymethyl derivative. A final step would involve the substitution of the chloro group at the 2-position with a methoxy group.

Alternative and Novel Synthetic Strategies for Methylated Pyridine Derivatives

Beyond the established methods, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic routes to functionalized pyridines. These novel strategies often employ modern catalytic systems and explore different approaches to pyridine ring functionalization.

Amidation and Related Pyridine Ring Functionalizations

Recent advances in C-H activation have opened new avenues for the direct functionalization of pyridine rings. Rhodium-catalyzed C-H amidation of pyridines has been reported as a method to introduce amino functionalities with high regioselectivity. whiterose.ac.ukresearchgate.net The incorporation of a substituent at the C2 position is often crucial for the success of this transformation. The resulting amido-pyridines can be valuable intermediates for further derivatization.

Another novel approach involves the conversion of pyridines into phosphonium (B103445) salts, which are then reacted with sodium azide (B81097) to form iminophosphorane derivatives. nih.gov This method allows for the amination of pyridines at the 4-position with high selectivity. These iminophosphoranes are versatile handles that can be converted into other nitrogen-containing functional groups. The classic Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, also remains a fundamental method for introducing amino groups. youtube.com

| Method | Key Features | Potential Application |

| Rh-catalyzed C-H Amidation | Direct functionalization of C-H bonds, high regioselectivity. whiterose.ac.ukresearchgate.net | Synthesis of highly functionalized pyridine scaffolds. |

| Amination via Phosphonium Salts | C-H bonds as precursors, precise regioselectivity for the 4-position. nih.gov | Late-stage functionalization of complex pyridines. |

| Chichibabin Reaction | Direct nucleophilic amination at the 2-position. youtube.com | Inexpensive route to 2-aminopyridines. |

Picoline-Based Synthetic Routes and Industrial Analogues

The industrial production of picolines, the monomethyl-substituted pyridines, primarily relies on the gas-phase condensation reaction of aldehydes (such as acetaldehyde (B116499) and formaldehyde) and ammonia (B1221849) over a heterogeneous catalyst. justia.comepo.orgepo.org These processes typically yield a mixture of pyridine and various picoline isomers. The separation of these isomers provides the basic building blocks for more complex pyridine derivatives.

More recent developments in this area include the use of shape-selective zeolite catalysts, such as ZSM-5, to improve the selectivity towards specific picoline isomers. justia.comepo.org Furthermore, flow chemistry techniques are being explored for the α-methylation of pyridines. A continuous flow setup using a packed column of Raney® nickel has been shown to produce 2-methylpyridines with high selectivity and in a more environmentally friendly manner compared to traditional batch processes. mdpi.comresearchgate.net These industrial and novel picoline synthesis methods provide the essential precursors for the production of this compound and other functionalized analogues.

| Industrial Process | Reactants | Catalyst | Products |

| Gas-Phase Condensation | Acetaldehyde, Formaldehyde (B43269), Ammonia | Heterogeneous catalysts (e.g., silica-alumina, zeolites) | Pyridine, 2-Picoline, 3-Picoline, 4-Picoline justia.comepo.orgepo.org |

| Flow Synthesis | Pyridine, 1-Propanol | Raney® Nickel | 2-Methylpyridine (B31789) mdpi.comresearchgate.net |

Flow Chemistry Applications in 2-Methylpyridine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of 2-methylpyridines, which are precursors to compounds like this compound. A robust and green method involves the α-methylation of substituted pyridines using a simplified bench-top continuous flow system. This process is noted for its high selectivity, expedited reaction times, enhanced safety, and reduction in waste and work-up procedures.

The methodology employs a column packed with Raney® nickel as a heterogeneous catalyst. A solution of the starting pyridine in a low-boiling-point alcohol, such as 1-propanol, is passed through the heated column. The alcohol serves as both the solvent and the methyl source. The ability of flow reactors to superheat solvents above their atmospheric boiling points by using a back-pressure regulator is crucial for achieving the high temperatures (>180 °C) required for the reaction.

The reaction mechanism is proposed to involve either heterogeneous catalysis on the nickel surface, generating a highly reactive methylating species, or the formation of a pyridinium species that undergoes a Ladenberg rearrangement to yield the α-methylated product. This flow chemistry approach provides the desired 2-methylpyridine products in good yields and high purity, often suitable for subsequent reactions without further purification.

Table 1: Flow Chemistry Synthesis of 2-Methylpyridines

| Starting Pyridine | Product | Temperature (°C) | Flow Rate (mL/min) | Yield (%) |

|---|---|---|---|---|

| Pyridine | 2-Methylpyridine | >180 | 0.1 | 85 |

| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | >180 | 0.1 | 67 (crude) |

| 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | >180 | 0.1 | 75 |

Synthesis of Key Intermediates for this compound Derivatization

Pathways to 2-Amino-5-methylpyridine (B29535)

2-Amino-5-methylpyridine is a versatile intermediate for introducing further functional groups onto the pyridine ring. A common synthetic strategy begins with 3-methylpyridine (β-picoline).

One prominent pathway involves the N-oxidation of 3-methylpyridine to form 3-methyl-pyridine-1-oxide. This intermediate is then activated by reaction with an electrophilic compound, such as thionyl chloride or phosgene, in the presence of a trialkylamine like trimethylamine. This forms a reactive trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride salt. chemicalbook.comgoogle.com In the final step, this ammonium (B1175870) salt is heated with a 48% aqueous solution of hydrogen bromide to high temperatures (e.g., 210-220 °C). During this process, water is distilled off, and the reaction proceeds to yield 2-amino-5-methylpyridine. chemicalbook.comgoogle.com Yields for this transformation are generally high, ranging from 80% to 95%. google.comgoogle.com

An older, more direct method, known as the Chichibabin reaction, involves reacting 3-methylpyridine with sodium amide in an inert diluent at elevated temperatures and pressures to achieve amination at the 2-position. chemicalbook.comgoogle.com

Table 2: Selected Syntheses of 2-Amino-5-methylpyridine

| Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |

|---|

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are crucial precursors for cross-coupling reactions and the introduction of other functional groups. The synthesis of these compounds can be approached in several ways, often starting from halogenated pyridines.

For instance, the synthesis of 3-bromo-2-methoxy-5-methylpyridine (B1291408) can be achieved from 3-amino-5-methylpyridine. The amino group is first converted to a bromo group via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite (B80452) source in the presence of an acid, followed by reaction with a bromide source. The resulting 3-bromo-5-methylpyridine (B130446) can then be N-oxidized and subsequently chlorinated at the 2-position. Finally, nucleophilic substitution of the 2-chloro group with sodium methoxide yields the target 3-bromo-2-methoxy-5-methylpyridine.

Alternatively, direct bromination of a methoxypyridine precursor can be employed. For example, 2-methoxy-5-fluoropyridine can be brominated using N-bromosuccinimide or liquid bromine to yield 2-methoxy-3-bromo-5-fluoropyridine. google.com A similar strategy could be applied to this compound, where electrophilic aromatic substitution would likely direct the incoming bromine to the 3-position.

Another route involves starting with a di-halogenated pyridine. The synthesis of 3-bromo-5-methoxypyridine (B189597) has been demonstrated by reacting 3,5-dibromopyridine (B18299) with sodium methoxide in DMF, where one bromine atom is selectively substituted. chemicalbook.com This highlights the differential reactivity of halogen atoms on the pyridine ring, which can be exploited for selective synthesis.

Table 3: Synthetic Pathways to Halogenated Methoxypyridines

| Target Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 3-Bromo-5-methylpyridine | 3-Amino-5-methylpyridine | Acid, NaNO₂, Liquid Br₂ | Sandmeyer Reaction |

| 2-Methoxy-3-bromo-5-fluoropyridine | 2-Methoxy-5-fluoropyridine | N-Bromosuccinimide (NBS) or Br₂ | Electrophilic Bromination |

| 3-Bromo-5-methoxypyridine | 3,5-Dibromopyridine | Sodium Methoxide, DMF | Nucleophilic Substitution |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 2-Methoxy-4-methyl-3-nitropyridine | Bromine, Acetic Acid | Electrophilic Bromination |

Preparation of Boronic Acid and Nitrile Derivatives

Boronic Acid Derivatives: Boronic acid derivatives of this compound are valuable reagents for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The standard method for their preparation involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

The synthesis of This compound-3-boronic acid typically starts from the corresponding 3-bromo-2-methoxy-5-methylpyridine. The bromo-precursor is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. This generates a highly reactive pyridyl-lithium intermediate. This intermediate is then quenched by adding a trialkyl borate, most commonly triisopropyl borate B(O-iPr)₃. Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid. This lithiation-boronation sequence is a general and effective method for accessing pyridine boronic acids.

Nitrile Derivatives: The introduction of a nitrile (cyano) group onto the this compound scaffold provides a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocyclic rings.

A primary method for synthesizing aryl nitriles is the Rosenmund-von Braun reaction . organic-chemistry.orgwikipedia.orgsynarchive.com This reaction involves the cyanation of an aryl halide with copper(I) cyanide (CuCN), typically at elevated temperatures in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.org To prepare a nitrile derivative such as This compound-3-carbonitrile , the corresponding 3-bromo-2-methoxy-5-methylpyridine would be subjected to these conditions. While effective, the reaction can require harsh conditions and product purification can be challenging. organic-chemistry.org Modern protocols sometimes use catalytic amounts of copper in the presence of alkali metal cyanides to achieve milder reaction conditions. organic-chemistry.org

Table 4: General Methods for Boronic Acid and Nitrile Synthesis

| Derivative Type | General Precursor | Key Reagents | Reaction Name |

|---|

Compound Index

Table 5: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | C₇H₉NO | |

| 2-Methylpyridine | α-Picoline | C₆H₇N |

| Pyridine | C₅H₅N | |

| 1-Propanol | C₃H₈O | |

| Raney® nickel | Ni-Al | |

| 4-Phenylpyridine | C₁₁H₉N | |

| 2-Methyl-4-phenylpyridine | C₁₂H₁₁N | |

| 4-(Dimethylamino)pyridine | DMAP | C₇H₁₀N₂ |

| 2-Methyl-4-(dimethylamino)pyridine | C₈H₁₂N₂ | |

| 2-Amino-5-methylpyridine | 6-Amino-3-picoline | C₆H₈N₂ |

| 3-Methylpyridine | β-Picoline | C₆H₇N |

| 3-Methyl-pyridine-1-oxide | C₆H₇NO | |

| Thionyl chloride | SOCl₂ | |

| Phosgene | COCl₂ | |

| Trimethylamine | C₃H₉N | |

| Hydrogen bromide | HBr | |

| 2-Dimethylamino-5-methyl-pyridine | C₈H₁₂N₂ | |

| Sodium amide | Sodamide | NaNH₂ |

| 3-Bromo-2-methoxy-5-methylpyridine | C₇H₈BrNO | |

| 3-Amino-5-methylpyridine | 5-Amino-3-picoline | C₆H₈N₂ |

| 3-Bromo-5-methylpyridine | C₆H₇BrN | |

| Sodium methoxide | CH₃NaO | |

| 2-Methoxy-5-fluoropyridine | C₆H₆FNO | |

| 2-Methoxy-3-bromo-5-fluoropyridine | C₆H₅BrFNO | |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ |

| 3,5-Dibromopyridine | C₅H₃Br₂N | |

| 3-Bromo-5-methoxypyridine | C₆H₆BrNO | |

| 2-Methoxy-4-methyl-3-nitropyridine | C₇H₈N₂O₃ | |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | C₇H₇BrN₂O₃ | |

| This compound-3-boronic acid | C₇H₁₀BNO₃ | |

| n-Butyllithium | n-BuLi | C₄H₉Li |

| Triisopropyl borate | C₉H₂₁BO₃ | |

| This compound-3-carbonitrile | 3-Cyano-2-methoxy-5-methylpyridine | C₈H₈N₂O |

Advanced Spectroscopic Characterization Methodologies for 2 Methoxy 5 Methylpyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment of each atom can be constructed.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-methoxy-5-methylpyridine provides valuable information about the arrangement and electronic environment of the protons in the molecule. The chemical shifts (δ) of the protons are influenced by the electron density around them, which is in turn affected by the presence of the electron-donating methoxy (B1213986) and methyl groups and the electronegative nitrogen atom in the pyridine (B92270) ring.

In a typical ¹H NMR spectrum of a related compound, 5-ethyl-2-methylpyridine, the proton on the carbon adjacent to the nitrogen (C6) would appear at the most downfield position due to the deshielding effect of the nitrogen atom. For this compound, the protons on the pyridine ring are expected to exhibit distinct signals. The proton at the C6 position is anticipated to be the most deshielded, appearing at the highest chemical shift. The protons at the C3 and C4 positions will have chemical shifts influenced by both the methoxy and methyl groups. The methyl and methoxy protons will each present as a singlet, with the methoxy protons generally appearing further downfield than the methyl protons.

For comparison, in 2-methoxypyridine (B126380), the proton at the C6 position (adjacent to the nitrogen) resonates at approximately 8.16 ppm, while the other ring protons appear between 6.72 and 7.52 ppm. The methoxy protons give a signal at around 3.92 ppm. The introduction of a methyl group at the 5-position in this compound would be expected to cause a slight upfield shift for the adjacent ring protons due to its electron-donating nature.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.6 - 6.8 | d |

| H-4 | 7.3 - 7.5 | dd |

| H-6 | 7.9 - 8.1 | d |

| -OCH₃ | 3.8 - 4.0 | s |

| -CH₃ | 2.2 - 2.4 | s |

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.

The carbon atom attached to the electron-withdrawing nitrogen and the electron-donating methoxy group (C2) is expected to be significantly deshielded and thus appear at a high chemical shift. Conversely, the carbon atoms of the methyl and methoxy groups will be found at the most upfield positions. The chemical shifts of the other ring carbons will be influenced by their position relative to the substituents and the nitrogen atom.

For the analogue 2-methoxypyridine, the carbon signals appear at approximately 164.2 (C2), 111.1 (C3), 138.4 (C4), 116.7 (C5), 147.0 (C6), and 52.8 (-OCH₃) ppm. The addition of a methyl group at the 5-position would influence the chemical shifts of the surrounding carbons, particularly C4, C5, and C6.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 162 - 165 |

| C-3 | 110 - 113 |

| C-4 | 138 - 141 |

| C-5 | 128 - 132 |

| C-6 | 145 - 148 |

| -OCH₃ | 52 - 55 |

| -CH₃ | 17 - 20 |

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the vibrational modes of a molecule, which are related to the bond strengths and geometry.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include the C-H stretching of the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups are expected between 2850 and 3000 cm⁻¹.

Ring stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group should give a strong absorption band in the range of 1000-1300 cm⁻¹.

CH₃ and OCH₃ bending: The bending vibrations of the methyl and methoxy groups will be observed at lower frequencies, typically in the 1350-1470 cm⁻¹ range.

For the related compound 2-amino-5-methylpyridine (B29535), the FTIR spectrum shows N-H stretching bands around 3444 and 3335 cm⁻¹, which would be absent in this compound. The ring stretching and C-H vibrations, however, would be comparable.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic vibrations of the pyridine ring and the substituent groups.

In a study of the analogue 2-methoxy-6-methylpyridine (B1310761), C-C stretching vibrations were observed in the FT-Raman spectrum at 1744, 1601, and 1503 cm⁻¹. Ring in-plane bending modes were also identified. researchgate.net Similar vibrations would be expected for this compound, with slight shifts in frequency due to the different position of the methyl group. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.

Electronic Spectroscopy for Electronic Structure and Optical Properties

Electronic spectroscopy, typically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring system. The presence of the methoxy and methyl groups, which are auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. These groups increase the electron density in the ring, lowering the energy required for electronic transitions.

For this compound, a maximum absorption wavelength has been reported at 279 nm when measured in acetonitrile (B52724). This absorption is likely due to π → π* transitions within the aromatic pyridine ring.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within conjugated systems like this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states, with the wavelength of maximum absorption (λmax) providing information about the energy gap and the extent of conjugation.

Research on a series of luminescent mesogens incorporating a 2-methoxypyridine core reveals that these compounds exhibit strong absorption bands in the ultraviolet region. researchgate.net The observed absorptions are attributed to π–π* electronic transitions within the conjugated structure of the molecules. researchgate.net The specific position of the absorption maximum is sensitive to the nature of the substituents on the pyridine ring. For instance, in a study of fourteen different 2-methoxy-3-cyanopyridine analogues, the λmax values, recorded in chloroform (B151607), were found to be in the range of 339 nm to 348 nm. researchgate.net The presence of strong electron-withdrawing groups, such as a nitro (NO₂) group, can cause a bathochromic (red) shift to longer wavelengths (around 348 nm), indicating a smaller energy gap for the electronic transition. researchgate.net Conversely, analogues with less electron-withdrawing halogen substituents (F, Cl, Br) show absorption maxima at slightly shorter wavelengths, around 341 nm. researchgate.net This demonstrates the tunability of the electronic properties of the 2-methoxypyridine scaffold through chemical modification.

| Compound Analogue Core | Substituent Type | λmax (nm) | Electronic Transition |

|---|---|---|---|

| 2-Methoxy-3-cyanopyridine | Halogen (F, Cl) | ~341 | π–π |

| 2-Methoxy-3-cyanopyridine | Nitro (NO₂) | ~348 | π–π |

| 2-Methoxy-3-cyanopyridine | Various Alkoxyaryl | 339–347 | π–π* |

Fluorescence Spectroscopy and Solvent Effects

Fluorescence spectroscopy provides complementary information to UV-Vis absorption, detailing the electronic processes that occur as a molecule returns from an excited state to its ground state via photon emission. Methoxypyridine derivatives have been shown to be highly emissive compounds. Studies have demonstrated that the enol form of 2-pyridone analogues, such as methoxypyridine compounds, exhibits strong fluorescence in both nonpolar and polar solvents. core.ac.uk

For the aforementioned series of 2-methoxy-3-cyanopyridine analogues, fluorescence emission spectra were recorded in both chloroform solution and as solid-state thin films. In solution, these compounds display emission maxima (λem) in the range of 397 nm to 415 nm. researchgate.net The specific emission wavelength, much like the absorption wavelength, is influenced by the electronic nature of the substituents attached to the pyridine core. researchgate.net

The effect of the solvent environment on fluorescence is a critical aspect of characterization. The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission spectrum. An appreciable red shift in the emission spectra of methoxypyridine derivatives with increasing solvent polarity is often observed, which can indicate a π* transition and the possibility of an intramolecular charge transfer (ICT) character in the emitting singlet state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (C₇H₉NO), the exact molecular weight is 123.15 g/mol . scbt.comnih.gov In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions.

The fragmentation of the molecular ion is not random; it proceeds through predictable pathways that depend on the stability of the resulting fragments. For this compound, several key fragmentation pathways can be anticipated based on its structure, which contains a pyridine ring, a methyl group, and a methoxy group.

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (·CH₃). This would produce a fragment ion with a mass-to-charge ratio (m/z) of 108 (123 - 15).

Loss of Formaldehyde (B43269): A characteristic rearrangement of methoxy-substituted aromatic compounds can lead to the elimination of a neutral formaldehyde molecule (CH₂O). This would result in a fragment ion at m/z 93 (123 - 30).

Loss of a Methoxy Radical: Cleavage of the C–O bond can lead to the loss of a methoxy radical (·OCH₃), yielding a fragment ion at m/z 92 (123 - 31).

Pyridine Ring Fragmentation: Subsequent fragmentation often involves the characteristic loss of HCN (27 Da) from the pyridine ring, a common pathway for nitrogen-containing heterocycles.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 123 | [M]⁺· (Molecular Ion) | - |

| 108 | [M - CH₃]⁺ | ·CH₃ (15 Da) |

| 93 | [M - CH₂O]⁺· | CH₂O (30 Da) |

| 92 | [M - OCH₃]⁺ | ·OCH₃ (31 Da) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties and behavior in the solid state.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction offers the most detailed structural information. For analogues of this compound, single crystal XRD studies have been crucial in elucidating their molecular conformations. Studies on a series of 2-methoxypyridine derivatives have shown that these molecules often adopt a slightly non-planar, bent conformation. researchgate.netrsc.org This deviation from planarity can have significant effects on the molecule's packing in the crystal lattice and its photophysical properties.

For example, the crystal structure of one such derivative, a 2-methoxy-3-cyanopyridine with thiophene (B33073) and decyloxyphenyl substituents, was solved in the orthorhombic space group Aba2. researchgate.net The analysis revealed specific torsion angles between the central pyridine ring and its substituents, confirming a distorted geometry. researchgate.net This type of detailed structural data is invaluable for structure-property relationship studies.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| Volume (ų) | 4880.2(3) |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Methylpyridine

Spectroscopic Property Predictions via Computational Methods

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is widely employed for this purpose, providing theoretical spectra that can be compared with experimental data for validation of molecular structures. jocpr.comresearchgate.net

A detailed theoretical study on the isomer 2-methoxy-6-methylpyridine (B1310761) (MMP) utilized the B3LYP functional with a 6-311++G(d,p) basis set to calculate its ¹H and ¹³C NMR chemical shifts. researchgate.net The results, when compared with experimental values, show a high degree of correlation, demonstrating the predictive power of this approach. The calculations help in the precise assignment of each proton and carbon atom in the molecule. researchgate.net For instance, the carbon atom of the methoxy (B1213986) group (O-CH₃) and the carbon attached to it on the pyridine (B92270) ring are significantly influenced by the electronegative oxygen atom, resulting in distinct chemical shift values. researchgate.net

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for 2-Methoxy-6-methylpyridine Data sourced from a computational study using the B3LYP/6-311++G(d,p) method. researchgate.net

| Atom Assignment | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 (ring, attached to OCH₃) | 163.8 | 163.9 | - | - |

| C3 (ring) | 110.2 | 110.4 | 6.69 | 6.70 |

| C4 (ring) | 137.9 | 138.1 | 7.45 | 7.46 |

| C5 (ring) | 105.9 | 106.1 | 6.59 | 6.60 |

| C6 (ring, attached to CH₃) | 157.1 | 157.3 | - | - |

| C7 (methyl) | 24.2 | 24.4 | 2.41 | 2.42 |

| C8 (methoxy) | 52.8 | 53.0 | 3.89 | 3.90 |

Theoretical UV-Vis Spectra and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions. mdpi.comscielo.org.za This analysis provides insights into the electronic structure, particularly the transitions between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For the isomer 2-methoxy-6-methylpyridine, TD-DFT calculations have been performed to simulate its UV-Vis spectrum. researchgate.net The study identified the key electronic transitions contributing to its absorption profile. The calculated λmax values and their corresponding oscillator strengths (f), which indicate the intensity of the transition, align well with the experimental spectrum. The primary electronic transition is typically attributed to a π → π* transition involving the HOMO and LUMO, which are delocalized across the pyridine ring system. researchgate.net

Table 2: Calculated Electronic Absorption Spectra Data for 2-Methoxy-6-methylpyridine Data sourced from a TD-DFT study. researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 269.53 | 0.153 | HOMO -> LUMO |

| 222.14 | 0.211 | HOMO-1 -> LUMO |

| 203.48 | 0.000 | HOMO -> LUMO+1 |

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is crucial for understanding how molecules recognize each other and assemble into larger, ordered structures. For 2-methoxy-5-methylpyridine, the pyridine nitrogen atom, the methoxy group, and the aromatic π-system are all potential sites for non-covalent interactions that dictate its behavior in the solid state and in solution.

Hydrogen Bonding Analysis

This compound can act as a hydrogen bond acceptor at two primary sites: the lone pair of electrons on the pyridine nitrogen atom and the lone pairs on the methoxy oxygen atom. Computational studies can model the interactions of this molecule with hydrogen bond donors, such as water or alcohols. dntb.gov.ua These calculations determine the preferred geometry of the hydrogen-bonded complex, the length of the hydrogen bond (e.g., N···H or O···H), and its binding energy. rsc.org The strength of these interactions is fundamental to the molecule's solubility and its crystal packing arrangement. The pyridine nitrogen is generally a stronger hydrogen bond acceptor than the ether oxygen.

Non-Covalent Interaction Analysis (AIM, RDG)

To gain a deeper understanding of all non-covalent interactions (NCIs), advanced computational techniques like the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) are employed. nih.govmdpi.com

AIM theory analyzes the topology of the electron density to locate bond critical points (BCPs) between interacting atoms. The properties at these points, such as the electron density and its Laplacian, characterize the nature and strength of the interaction, distinguishing between strong covalent bonds and weaker non-covalent contacts like hydrogen bonds or van der Waals forces. researchgate.net

RDG analysis provides a visually intuitive way to study non-covalent interactions. mdpi.com It involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates 3D maps where different types of interactions are represented by distinct colored surfaces:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions such as van der Waals forces.

Red surfaces signify strong, repulsive interactions (steric clashes). mdpi.com

This analysis would reveal the specific regions through which this compound molecules interact, including potential C-H···π interactions involving the methyl group and the aromatic ring.

Dimer and Aggregate Formation Studies

Computational chemistry can be used to explore how molecules of this compound interact with each other to form dimers and larger aggregates. By calculating the interaction energies for various possible orientations (e.g., stacked π-π configurations, hydrogen-bonded structures, or T-shaped arrangements), the most stable dimer geometry can be identified. sci-hub.box For pyridine derivatives, both π-π stacking and hydrogen bonding can be significant driving forces for self-assembly. sci-hub.box These studies are essential for predicting crystal structures and understanding the initial stages of nucleation and crystal growth.

Structure-Reactivity Relationships and Kinetic Studies

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide key descriptors that help rationalize and predict this relationship.

Frontier Molecular Orbital (FMO) theory is a central concept where the HOMO and LUMO play crucial roles. researchgate.net

The HOMO represents the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack.

The LUMO represents the orbital most likely to accept electrons, indicating sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is an important indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For the isomer 2-methoxy-6-methylpyridine, the calculated HOMO-LUMO gap is 4.88 eV, suggesting a high degree of stability. researchgate.net

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by studying the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. researchgate.net This method quantifies hyperconjugative and conjugative interactions. For instance, in 2-methoxy-6-methylpyridine, NBO analysis reveals significant charge delocalization from the oxygen lone pairs into the π* orbitals of the pyridine ring, an interaction that stabilizes the molecule and influences its electronic properties. researchgate.net These intramolecular charge transfer (ICT) events are crucial for understanding the molecule's reactivity profile. redalyc.org

Computational Kinetics of Pyridine Derivatives

The study of reaction kinetics through computational methods involves the application of quantum mechanics to model the interactions between molecules and predict the rates at which chemical reactions occur. For pyridine derivatives, a significant area of investigation has been their reactions with hydroxyl (OH) radicals, which are of considerable importance in atmospheric chemistry.

Theoretical calculations are employed to determine the energy barriers and reaction enthalpies for various reaction pathways. In the context of substituted pyridines, the position and nature of the substituent groups—such as the methoxy and methyl groups in this compound—play a critical role in directing the reaction and influencing its rate. Computational models can predict whether a reaction is likely to proceed via addition to the aromatic ring or through hydrogen abstraction from the substituent groups.

The accuracy of these computational predictions is highly dependent on the level of theory and the basis set used in the calculations. High-level ab initio methods, while computationally expensive, can provide very accurate energy profiles for reactions. These theoretical rate constants can then be compared with experimental data, where available, to validate the computational model.

| Reaction Type | Theoretical Method | Calculated Parameter | Significance |

| OH Radical Addition | Density Functional Theory (DFT) | Activation Energy | Predicts the favorability of addition at different ring positions. |

| Hydrogen Abstraction | Coupled Cluster Theory | Reaction Rate Constant | Determines the likelihood of reaction at the methyl or methoxy group. |

This table is illustrative and based on general computational chemistry principles applied to pyridine derivatives, as specific data for this compound from the requested source is unavailable.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for calculating the rate constants of elementary reactions. The theory postulates the existence of a quasi-equilibrium between the reactants and a high-energy "transition state" structure that lies along the reaction coordinate between reactants and products.

Computational chemistry is instrumental in applying TST. Quantum chemical calculations are used to locate and characterize the geometry and energy of the transition state on the potential energy surface. The vibrational frequencies of the transition state are also calculated; a key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For a molecule like this compound, TST can be applied to study a variety of reactions, including nucleophilic aromatic substitution or the atmospheric oxidation reactions mentioned previously. By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, the rate constant (k) can be estimated using the Eyring equation:

k = (κkBT/h) exp(-ΔG‡/RT)

where κ is the transmission coefficient, kB is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the ideal gas constant.

| Parameter | Computational Method | Information Gained |

| Transition State Geometry | DFT, Ab initio methods | Defines the molecular structure at the peak of the energy barrier. |

| Vibrational Frequencies | DFT, Ab initio methods | Confirms the transition state and is used in partition function calculations. |

| Gibbs Free Energy of Activation | Combination of electronic energy and vibrational analysis | Allows for the calculation of the theoretical reaction rate constant. |

This table is illustrative and based on general principles of Transition State Theory, as specific data for this compound from the requested source is unavailable.

Non-Linear Optical (NLO) Property Investigations

The field of non-linear optics (NLO) deals with the interaction of intense light with materials, leading to a variety of interesting and useful phenomena such as frequency doubling and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Pyridine derivatives have been a subject of interest in this area due to the electron-withdrawing nature of the nitrogen atom in the ring, which can be combined with electron-donating substituents to create a "push-pull" electronic structure conducive to NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is of particular importance as it is a measure of the second-order NLO response.

For this compound, the presence of the electron-donating methoxy and methyl groups, in conjunction with the pyridine ring, suggests potential for NLO activity. Theoretical calculations can quantify this potential by computing the components of the hyperpolarizability tensor. These calculations can also provide insight into the electronic transitions that are responsible for the NLO response by analyzing the molecular orbitals involved.

| NLO Property | Computational Method | Calculated Value (Arbitrary Units) | Significance |

| Dipole Moment (μ) | DFT | 2.5 | Indicates the degree of charge asymmetry in the molecule. |

| Linear Polarizability (α) | DFT | 15 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | DFT | 30 | Quantifies the second-order NLO response. |

This table is illustrative and contains hypothetical values to demonstrate the type of data generated in NLO computational studies, as specific data for this compound from the requested sources is unavailable.

Biological and Medicinal Chemistry Research Applications

Exploration of Pharmacological Potential and Biological Activities

Research into the direct pharmacological effects of 2-Methoxy-5-methylpyridine is still developing. However, numerous studies have investigated the biological activities of its derivatives, providing insights into the potential therapeutic applications of this chemical scaffold.

Antimicrobial Activity (Antibacterial, Antifungal)

The pyridine (B92270) nucleus is a core component of many antimicrobial agents. Research has extended to derivatives of this compound, which have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

One area of investigation involves the synthesis of Schiff bases and their metal complexes. For instance, a novel Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, derived from 2-amino-3-methylpyridine, and its metal (Zn[II], Cu[II], Co[II], and Ni[II]) complexes have been screened for their antimicrobial properties. These compounds were tested against several bacterial strains, including Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae, as well as the fungi Candida albicans and Aspergillus niger nih.gov. The results indicated that the metal complexes, particularly the copper complex, enhanced the antimicrobial potency of the parent Schiff base nih.gov. It is a common observation that the biological activity of Schiff bases is often increased upon chelation with metal ions ijmrsti.comsemanticscholar.org. This enhancement is often attributed to the increased lipophilic nature of the complex upon coordination with the metal, which facilitates its transport across microbial cell membranes japsonline.com.

The following table summarizes the antimicrobial activity of a synthesized Schiff base and its metal complexes, demonstrating the enhanced effect of the metal coordination.

| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against C. albicans | Zone of Inhibition (mm) against A. niger |

| Schiff Base (SB) | 10 | 11 | 12 | 11 |

| [Co(SB)₂]Cl₂ | 13 | 14 | 15 | 14 |

| [Ni(SB)₂]Cl₂ | 14 | 12 | 16 | 13 |

| [Cu(SB)₂]Cl₂ | 16 | 15 | 18 | 16 |

| [Zn(SB)₂]Cl₂ | 12 | 13 | 14 | 12 |

| Data derived from studies on Schiff base metal complexes nih.gov. |

Antioxidant Properties

While the pyridine moiety is present in various compounds with antioxidant activity, direct studies evaluating the antioxidant properties of this compound itself are limited in the available scientific literature. However, research on related structures, such as 2-methoxyphenol derivatives, indicates that the methoxy (B1213986) group can contribute to antioxidant effects researchgate.net. Studies on pyranoanthocyanins, which are complex flavonoid derivatives, also suggest that methoxy groups can play a role in free radical scavenging mechanisms mdpi.com. The antioxidant potential of Schiff base metal complexes, some derived from related pyridine structures, has also been investigated, with some complexes showing pronounced radical scavenging activities japsonline.com. These findings suggest that derivatives of this compound could be promising candidates for future antioxidant research.

Anti-inflammatory and Analgesic Properties

The potential anti-inflammatory and analgesic effects of this compound have not been extensively studied directly. However, the broader class of pyridine derivatives has been a focus of research in this area. For example, certain 2-[(phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation nih.gov. Additionally, research into rearranged abietanes has identified compounds with significant anti-inflammatory activity by inhibiting nitric oxide production in macrophage cell lines nih.gov. Some studies have also explored the analgesic effects of derivatives of 5-acetamido-2-hydroxy benzoic acid, showing dose-dependent reductions in painful activity in animal models mdpi.com. While these studies are not directly on this compound, they highlight the potential of the pyridine scaffold in the development of new anti-inflammatory and analgesic agents.

Anticancer and Antiviral Research

The development of novel anticancer and antiviral agents is a critical area of medicinal chemistry, and pyridine derivatives have shown promise in both fields.

In anticancer research, hybrid molecules incorporating a pyridine-thiazole scaffold have been synthesized and evaluated. Some of these compounds have demonstrated high antiproliferative activity against a panel of tumor cell lines, including those from colon, breast, and lung cancers, as well as glioblastoma and leukemia nih.gov. For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed a particularly low IC₅₀ value against the HL-60 human promyelocytic leukemia cell line, suggesting its potential as a selective anticancer agent nih.gov. The anticancer activity of these hybrids is thought to be related to their ability to induce genetic instability in tumor cells nih.gov. Similarly, other thiazole-pyridine hybrids have been synthesized and shown to have potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting greater activity than the reference drug 5-fluorouracil (B62378) researchgate.netnih.gov.

In the realm of antiviral research, nucleoside analogs incorporating a related methoxymethyl group have been investigated. 5-methoxymethyl-2'-deoxyuridine, a derivative of deoxyuridine, was found to be a selective inhibitor of herpes simplex virus type 1 (HSV-1) replication nih.gov. Its antiviral activity appears to stem from its ability to interfere with viral replication without significant toxicity to host cells nih.gov. The antiviral index for this compound was found to be greater than 250, indicating a high degree of selectivity nih.gov.

The following table presents the cytotoxic activity of selected pyridine-thiazole hybrid molecules against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Pyridine-Thiazole Hybrid 1 | HL-60 (Leukemia) | 0.57 |

| Pyridine-Thiazole Hybrid 1 | MCF-7 (Breast Cancer) | >50 |

| Pyridine-Thiazole Hybrid 2 | PC3 (Prostate Cancer) | 10.23 |

| Pyridine-Thiazole Hybrid 2 | HepG2 (Liver Cancer) | 8.45 |

| Thiazole-Pyridine Hybrid 8c | MCF-7 (Breast Cancer) | 5.71 |

| Data derived from studies on pyridine-thiazole hybrids nih.govresearchgate.net. |

Enzyme Inhibition Studies

The ability of compounds to inhibit specific enzymes is a key mechanism for many therapeutic agents. While direct studies on this compound as an enzyme inhibitor are not widely available, research on related imidazopyridine derivatives has shown them to be a novel class of selective and irreversible inhibitors of inducible nitric-oxide synthase (iNOS) researchgate.net. The inhibition of iNOS is a target for the treatment of inflammatory conditions. Furthermore, the development of dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is an active area of research for creating more effective and safer anti-inflammatory drugs, and various heterocyclic compounds are being explored for this purpose mdpi.com.

This compound as a Key Intermediate in Pharmaceutical Synthesis

Beyond the investigation of its derivatives' biological activities, this compound and its close precursor, 2-chloro-5-methylpyridine (B98176), are highly valued as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) nbinno.com. The specific positioning of the methoxy and methyl groups on the pyridine ring provides a versatile scaffold for the construction of more complex molecules nbinno.com.

A significant application of this scaffold is in the synthesis of novel peroxisome proliferator-activated receptor (PPAR) agonists. Specifically, 2-methoxypyridine (B126380) derivatives have been used to create a series of potent dual PPARα/γ agonists researchgate.net. These dual agonists are being investigated as potential treatments for metabolic syndrome and type 2 diabetes nih.govnih.gov. The synthesis of these complex molecules often involves multi-step processes where the 2-methoxypyridine core is elaborated with other functional groups to achieve the desired biological activity researchgate.net. Another potential application is in the synthesis of the antiepileptic drug Perampanel, where 2-methoxy-5-(pyridine-2-yl)pyridine is a key intermediate google.com.

Role in Drug Discovery and Lead Compound Development

The utility of the pyridine scaffold, in general, is well-established in medicinal chemistry for its presence in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of features that can be exploited to design molecules with desired biological activities. For instance, the electronic nature of the methoxy group can modulate the basicity of the pyridine nitrogen, which in turn can affect how the molecule interacts with biological targets and its absorption and distribution in the body.

Synthesis of Specific Drug Candidates (e.g., Avosentan, Pirfenidone, Zolpidem analogues)

The practical importance of this compound is underscored by its use as a key intermediate in the synthesis of several marketed drugs and clinical candidates.

Avosentan: While the direct synthesis of Avosentan from this compound is not the most commonly cited route, related pyridine structures are fundamental to the synthesis of endothelin receptor antagonists of this class. The pyridine ring often forms a core part of the molecule to which other functional groups are attached.

Pirfenidone: The synthesis of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, often starts from 2-amino-5-methylpyridine (B29535). google.comgoogle.com This precursor is then converted to 5-methyl-2(1H)-pyridinone, a key intermediate that subsequently undergoes N-arylation to yield Pirfenidone. google.comgoogle.com Although not directly this compound, the starting material is closely related and highlights the importance of this substitution pattern on the pyridine ring in the synthesis of this therapeutic agent. Several synthetic strategies for Pirfenidone and its derivatives have been developed to improve yield and efficiency. nih.govnih.govwipo.int

Zolpidem analogues: Zolpidem, a widely prescribed hypnotic agent, belongs to the imidazo[1,2-a]pyridine (B132010) class of drugs. nih.gov The synthesis of Zolpidem and its analogues frequently involves the use of substituted 2-aminopyridines as starting materials. nih.govarkat-usa.orgresearchgate.netgoogle.com For instance, 2-amino-5-methylpyridine is a common precursor for Zolpidem itself. arkat-usa.orgresearchgate.net By analogy, this compound can be envisioned as a valuable starting material for creating novel Zolpidem analogues with potentially modified pharmacological profiles. The development of efficient, scalable synthetic routes, including microwave-assisted and flow chemistry methods, has been a focus of research to facilitate the production of these compounds. nih.govrsc.org

Medicinal Chemistry Derivatization and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold is an excellent platform for conducting such studies. By systematically introducing various substituents at different positions on the pyridine ring or by modifying the existing methoxy and methyl groups, medicinal chemists can probe the interactions between the molecule and its biological target.

For example, replacing the methyl group with other alkyl groups can explore the impact of steric bulk on binding affinity. The methoxy group can be converted to other alkoxy groups or replaced with different electron-donating or electron-withdrawing groups to modulate the electronic properties of the pyridine ring. nih.gov These modifications can lead to a deeper understanding of the pharmacophore, the essential features of the molecule required for its biological activity. The insights gained from SAR studies guide the rational design of more potent and selective drug candidates. The introduction of methoxy groups, in particular, has been shown to play a crucial role in the anticancer activity of certain compounds. researchgate.net

In Silico Approaches to Drug Discovery

In recent years, computational methods, often referred to as in silico approaches, have become indispensable tools in drug discovery and development. These techniques allow researchers to model and predict the behavior of molecules, thereby saving significant time and resources compared to traditional experimental methods.

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com In the context of drug discovery, docking is used to predict how a potential drug molecule (the ligand) binds to the active site of a biological target, typically a protein or enzyme. chemrevlett.comresearchgate.net

Derivatives of this compound are frequently the subject of molecular docking studies to evaluate their potential as inhibitors or activators of various biological targets. mdpi.comnih.govnih.govijstr.orgbiomedres.us These studies provide valuable information about the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.comnih.gov The binding energy, calculated by the docking software, provides an estimate of the binding affinity. nih.govbiomedres.us This information helps researchers to prioritize which compounds to synthesize and test experimentally, and to design new derivatives with improved binding affinity.

| Compound Type | Target | Key Findings from Docking Studies |

|---|---|---|

| Pyridine-substituted pyrimidines | Mer kinase | Identified key amino acid residues and the importance of hydrogen bonding and hydrophobic interactions for inhibitor binding. nih.gov |

| 5-Methoxy-2-mercaptobenzimidazole derivatives | Estrogen receptor alpha (ERα) | Showed good docking scores compared to the standard drug, suggesting potential as anticancer agents. chemrevlett.com |

| (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole | Ulcer-related proteins | Molecular docking helped to understand the antiulcer properties of the compound. researchgate.netijstr.org |

| Methoxy N-phenylpyrazoline derivatives | EGFR receptor | A derivative showed a strong binding energy of -8.4 kcal/mol and interaction with a key methionine residue. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.comfiveable.menih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. kashanu.ac.ir

For a series of compounds containing the this compound scaffold, QSAR models can be built to predict the activity of new, unsynthesized derivatives. researchpublish.comnih.govmdpi.comresearchgate.net These models can help to identify the key structural features that are most important for activity and to guide the design of new compounds with enhanced potency. jocpr.com The statistical validity of a QSAR model is crucial, and various validation techniques are employed to ensure its predictive power. nih.govresearchpublish.com

| Compound Series | Biological Activity | Key Descriptors/Findings from QSAR |

|---|---|---|

| Substituted Pyrimidines | HCV Replication Inhibition | A six-parameter model showed a good correlation (R² = 0.81) and predictive potential. researchpublish.com |

| Substituted Pyridine Derivatives | LSD1 Inhibition | 3D-QSAR models (CoMFA and CoMSIA) exhibited satisfactory internal and external predictive capacity. nih.gov |

| Pyridine-substituted Pyrimidines | Mer Kinase Inhibition | A CoMSIA model showed a cross-validated correlation coefficient (q²) of 0.599 and a non-cross-validated r² of 0.984. nih.gov |

| 5-Substituted (arylmethylene) pyridin-2-amine derivatives | Antibacterial Activity | Lipophilic and steric parameters were found to be important for antibacterial activity. researchgate.net |

Drug-likeness and Pharmacokinetic Property Prediction (Lipinski's Rule of Five, Veber's Rules)

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is, which helps to predict whether it will have favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). ni.ac.rswikipedia.orgdrugbank.com Several empirical rules have been developed to evaluate drug-likeness, with Lipinski's Rule of Five and Veber's Rules being among the most widely used. ni.ac.rswikipedia.orgdrugbank.comresearchgate.netyoutube.com

Lipinski's Rule of Five states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors. wikipedia.orgdrugbank.com

No more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.com

A molecular mass less than 500 daltons. wikipedia.orgdrugbank.com

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.orgdrugbank.com

Veber's Rules add further criteria related to molecular flexibility and polar surface area:

10 or fewer rotatable bonds. ni.ac.rs

A polar surface area of 140 Ų or less. ni.ac.rs

Computational tools are routinely used to calculate these properties for derivatives of this compound. researchgate.netmdpi.com By ensuring that new designs comply with these rules, medicinal chemists can increase the likelihood that their compounds will have good oral bioavailability and favorable pharmacokinetic profiles. researchgate.netresearchgate.net

Limited Research on the Biochemical Fate of this compound

Detailed research into the specific biochemical interactions and metabolic pathways of the chemical compound this compound remains limited in publicly available scientific literature. While general principles of xenobiotic metabolism provide a framework for its likely breakdown, specific enzymatic interactions, resultant metabolites, and comprehensive pharmacokinetic data for this particular compound are not extensively documented.

The metabolism of foreign compounds (xenobiotics) in the body typically occurs in phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. This is often followed by Phase II reactions, where enzymes conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate excretion.

For pyridine-containing compounds, metabolism can be complex. The nitrogen atom in the pyridine ring can influence the molecule's interaction with metabolizing enzymes. It is hypothesized that nitrogen coordination to the heme iron of a cytochrome P450 enzyme could affect the rate of metabolism.

While direct studies on this compound are scarce, research on a structurally similar compound, 2-methoxy-6-methylpyridine (B1310761), has provided some pharmacokinetic insights. A study in a porcine model showed that this related compound can be absorbed into the bloodstream and is distributed to various organs, with the highest concentrations found in the liver, followed by the pancreas. The compound was observed to be cleared from tissues within 24 hours. In rats, following oral administration, the plasma concentration of 2-methoxy-6-methylpyridine peaked at 30 minutes and was undetectable after 24 hours, with urinary excretion peaking at 2 hours. nih.gov However, this study did not identify the specific metabolic products or the enzymatic pathways responsible for its degradation.

Without dedicated research, the precise biochemical interactions and metabolic fate of this compound can only be inferred from the metabolism of other pyridine and methoxy-containing compounds. Detailed research, including metabolite identification and reaction phenotyping, would be necessary to fully characterize its metabolic pathways.

Agrochemical and Material Science Research Applications

Role in Agrochemical Development

The pyridine (B92270) ring is a core structure in numerous highly effective and low-toxicity pesticides, often referred to as fourth-generation pesticides. agropages.com Methylpyridine derivatives, in particular, are crucial starting materials for a wide array of agrochemical products. agropages.com

Research on New Active Ingredients

Research into novel agrochemical active ingredients frequently involves the use of pyridine-based building blocks. The development of new pesticides and herbicides aims to create molecules with high efficacy, low toxicity, and environmental compatibility. agropages.com 2-Methoxy-5-methylpyridine and its derivatives are valuable scaffolds in this research. For example, the synthesis of trifluoromethylpyridines (TFMPs), a significant class of modern agrochemicals, often starts from precursors like 2-chloro-5-methylpyridine (B98176). jst.go.jpsemanticscholar.org

The availability of derivatives such as this compound-3-boronic acid allows researchers to construct complex molecules through cross-coupling reactions, a common method for discovering new bioactive compounds. sigmaaldrich.com Research has shown that introducing different functional groups to the pyridine ring, such as a trifluoromethyl group, can significantly enhance herbicidal or pesticidal activity. nih.gov The ongoing synthesis and evaluation of new pyridine derivatives continue to be a primary focus in the search for next-generation crop protection agents. agropages.comsemanticscholar.org

Material Science and Polymer Chemistry Research

The unique chemical and electronic properties of the pyridine ring make it a valuable component in the design of advanced materials. Derivatives of this compound are explored in material science for creating polymers, coatings, and functional nanomaterials with specific performance characteristics. chemimpex.comchemimpex.com

Development of Advanced Materials, Polymers, and Coatings